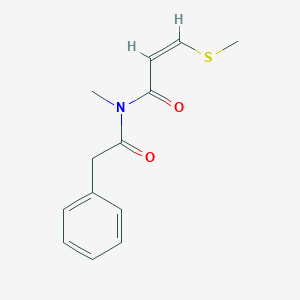
Penimide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penimide B is a natural product found in Glycosmis with data available.
Applications De Recherche Scientifique
Metabolic Profiling and Environmental Impacts
- A study conducted on MCF-7 breast cancer cells revealed that exposure to certain compounds like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a PBDE, could significantly impact cellular metabolism. This compound, similar in structure to Penimide B, was found to disrupt pyrimidine metabolism, purine metabolism, and the pentose phosphate pathway, leading to oxidative stress and overall metabolic disorder in cells (Wei et al., 2018).
Environmental Distribution and Toxicity
- Polybrominated diphenyl ethers (PBDEs), including compounds like Penimide B, have been extensively studied for their environmental distribution and potential toxicity. Research indicates that these compounds are present in various environmental settings and can accumulate in different ecosystems. They are recognized as persistent organic pollutants due to their stability and potential for bioaccumulation (Hale et al., 2003).
Health Risks in Marine Ecosystems
- In marine environments, certain PBDEs have been identified as emerging health risks for fish and marine mammals. Large environmental reservoirs of these compounds, including derivatives of Penimide B, have been reported. These substances can break down into more persistent and toxic congeners, posing long-term threats to marine life (Ross et al., 2009).
Molecular Interactions in Polymer Applications
- The interaction of organic solvents with polymers, such as Matrimid 5218, which is structurally related to Penimide B, has been studied to understand the effects of solvent-induced swelling in polyimides. This research is crucial for assessing the suitability of polyimides in various industrial applications, including organic solvent nanofiltration (Tempelman et al., 2019).
Propriétés
Nom du produit |
Penimide B |
|---|---|
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
(Z)-N-methyl-3-methylsulfanyl-N-(2-phenylacetyl)prop-2-enamide |
InChI |
InChI=1S/C13H15NO2S/c1-14(12(15)8-9-17-2)13(16)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8- |
Clé InChI |
OWYIACNBEZFCBT-HJWRWDBZSA-N |
SMILES isomérique |
CN(C(=O)CC1=CC=CC=C1)C(=O)/C=C\SC |
SMILES canonique |
CN(C(=O)CC1=CC=CC=C1)C(=O)C=CSC |
Synonymes |
penimide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



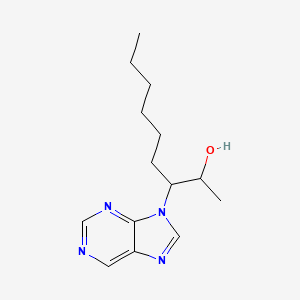
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259678.png)
![(10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259679.png)
![(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,11b-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one](/img/structure/B1259680.png)

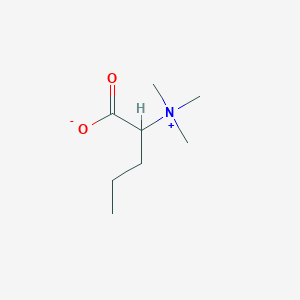
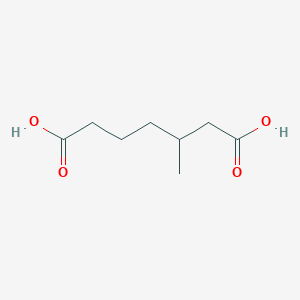
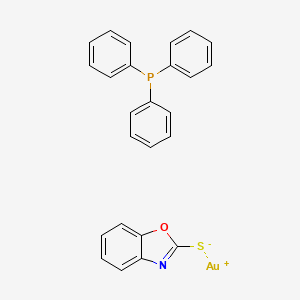
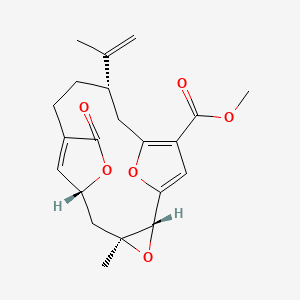
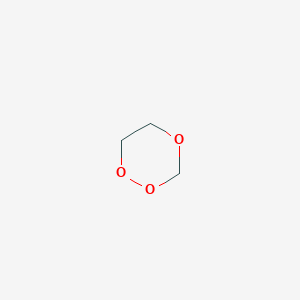
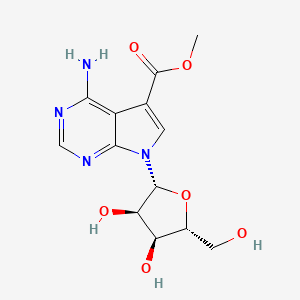
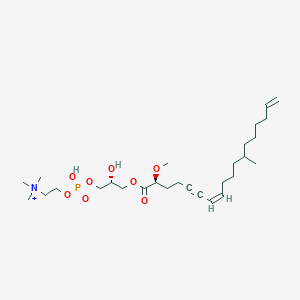
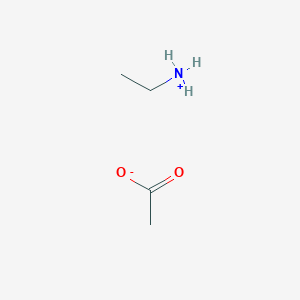
![N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1259701.png)